molecular formula C12H11NO3S B11790836 Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate

Cat. No.: B11790836
M. Wt: 249.29 g/mol
InChI Key: LTAWTJGHLONDPG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate typically involves the esterification of 2-hydroxy-5-(2-methylthiazol-4-yl)benzoic acid with methanol in the presence of a suitable catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzaldehyde or 2-hydroxy-5-(2-methylthiazol-4-yl)benzoquinone.

    Reduction: Formation of 2-hydroxy-5-(2-methylthiazol-4-yl)benzyl alcohol.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-5-methylbenzoate
  • Ethyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate
  • Methyl 2-hydroxy-5-(hydroxymethyl)benzoate

Uniqueness

Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of both a benzoate ester group and a thiazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. The specific substitution pattern on the thiazole ring also contributes to its unique reactivity and interactions with biological targets.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

methyl 2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

InChI

InChI=1S/C12H11NO3S/c1-7-13-10(6-17-7)8-3-4-11(14)9(5-8)12(15)16-2/h3-6,14H,1-2H3

InChI Key

LTAWTJGHLONDPG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC(=C(C=C2)O)C(=O)OC

Origin of Product

United States

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